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Executive Summary
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase

activator under investigation as an adjunct therapy for Type 1 Diabetes.[1][2][3] Preclinical

studies in various animal models have been instrumental in elucidating its mechanism of action

and demonstrating its potential for glycemic control without the risk of hypoglycemia that has

hindered the development of previous glucokinase activators. This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data for

Cadisegliatin in animal models, details relevant experimental protocols, and visualizes key

pathways and workflows.

Pharmacodynamics of Cadisegliatin in Animal
Models
Preclinical pharmacodynamic studies of Cadisegliatin have been conducted in several animal

models of diabetes, including Wistar rats, diabetic mouse models (such as ob/ob and Umeå

ob/ob mice), and Göttingen minipigs.[4][5] These studies have consistently demonstrated the

efficacy of Cadisegliatin in improving glycemic control.
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A key finding from these animal studies is the liver-selective action of Cadisegliatin. It

activates glucokinase (GK) in the liver without affecting the GK in pancreatic β-cells. This

selectivity is crucial as it avoids the overstimulation of insulin secretion, a common side effect of

non-selective GK activators that can lead to hypoglycemia. In vivo studies in Wistar rats, mice,

and Göttingen minipigs have shown that Cadisegliatin does not alter insulin secretion or

induce hypoglycemia. Furthermore, Cadisegliatin does not disrupt the important regulatory

interaction between glucokinase and the glucokinase regulatory protein (GKRP).

In a study using diabetic Umeå ob/ob mice, four weeks of treatment with Cadisegliatin at

doses of 75 or 150 mg/kg per day resulted in a significant and dose-dependent reduction in

HbA1c levels. The higher dose also led to reduced weight gain in this model. Additionally,

Cadisegliatin demonstrated positive effects on the lipid profile, with reductions in both plasma

and liver triglyceride concentrations.

Summary of Pharmacodynamic Effects in Animal
Models
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Animal Model Dosing
Key
Pharmacodynamic
Effects

Reference

Umeå ob/ob mice
75 and 150 mg/kg/day

for 4 weeks

- Dose-dependent

reduction in HbA1c-

Lowered blood

glucose

concentrations- No

change in plasma

insulin concentrations-

Reduced plasma and

liver triglyceride

concentrations-

Reduced weight gain

at the highest dose

Göttingen minipigs
50 mg/kg/day for 13

weeks

- Effective in reducing

plasma glucose during

an oral glucose

tolerance test

(OGTT)- No

significant changes in

mean plasma

triglyceride

concentrations, lactic

acid concentrations,

or liver glycogen

content

Wistar rats Not specified

- Does not activate

glucokinase in

pancreatic β-cells-

Does not alter insulin

secretion
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Detailed quantitative pharmacokinetic data for Cadisegliatin in animal models, such as Cmax,

Tmax, and AUC, are not extensively reported in publicly available literature. The available

information primarily focuses on the pharmacodynamic outcomes. However, it is stated that

pharmacokinetic and pharmacodynamic properties were evaluated in rodent models of type 2

diabetes and healthy dogs for a similar class of glucokinase activators. The oral bioavailability

of Cadisegliatin is implied by its oral administration in preclinical and clinical studies.

Key Experimental Protocols
The following sections describe representative protocols for key experiments used to evaluate

the pharmacodynamics of Cadisegliatin in animal models. These are based on standard

methodologies, as the specific protocols for the Cadisegliatin studies are not detailed in the

available literature.

Oral Glucose Tolerance Test (OGTT)
An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load

from its blood.

Representative Protocol for Mice:

Animal Acclimatization: House mice in a controlled environment for at least one week prior to

the experiment.

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

Baseline Blood Sample: Obtain a baseline blood sample (Time 0) from the tail vein to

measure fasting blood glucose levels.

Drug Administration: Administer Cadisegliatin or vehicle orally via gavage at a

predetermined time before the glucose challenge (e.g., 30 or 60 minutes).

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via

gavage.

Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose

administration (e.g., 15, 30, 60, 90, and 120 minutes).
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Glucose Measurement: Measure blood glucose concentrations in all collected samples.

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment

group. Calculate the area under the curve (AUC) for the glucose excursion to quantify

glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin

sensitivity.

Representative Protocol for Rats:

Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and the

carotid artery (for blood sampling) and allow the animals to recover for several days.

Fasting: Fast the rats overnight prior to the clamp procedure.

Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the

venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood

sampling.

Basal Period: Allow for a basal period to measure baseline glucose and insulin levels.

Clamp Procedure:

Start a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min) to raise

plasma insulin to a hyperinsulinemic level.

Simultaneously, begin a variable infusion of a glucose solution (e.g., 20% dextrose).

Monitor blood glucose from the arterial line every 5-10 minutes.

Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level

(euglycemia).

Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR),

continue the clamp for a defined period (e.g., 120 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity.

Higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows
Mechanism of Action of Cadisegliatin
Cadisegliatin is a liver-selective glucokinase (GK) activator. In the liver, GK acts as a glucose

sensor. When blood glucose levels are high, GK phosphorylates glucose to glucose-6-

phosphate, trapping it in the hepatocyte and promoting its conversion to glycogen for storage

or its entry into the glycolytic pathway. Cadisegliatin enhances the activity of GK, thereby

increasing hepatic glucose uptake and reducing blood glucose levels. Its liver selectivity is a

key feature, as it does not significantly activate GK in pancreatic β-cells, thus avoiding

hypoglycemia.
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To cite this document: BenchChem. [Pharmacokinetics and Pharmacodynamics of
Cadisegliatin in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8750108#pharmacokinetics-and-
pharmacodynamics-of-cadisegliatin-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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